

WAY-161503 Hydrochloride: A Technical Guide

for Researchers

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Compound of Interest

Compound Name: (Rac)-WAY-161503 hydrochloride

Cat. No.: B160667 Get Quote

CAS Number: 276695-22-8

Chemical Name: 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one

hydrochloride

WAY-161503 hydrochloride is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor extensively studied for its role in mood, appetite, and other central nervous system functions.[1][2] This technical guide provides a comprehensive overview of WAY-161503 hydrochloride, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

WAY-161503 hydrochloride is a white solid compound with the molecular formula C₁₁H₁₁Cl₂N₃O·HCl and a molecular weight of 308.59 g/mol .[1][3] It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For long-term storage, it is recommended to be desiccated at room temperature or -20°C.[1][2]



Property	Value	Reference
CAS Number	276695-22-8	[1][4]
Molecular Formula	C11H11Cl2N3O·HCl	[1][3]
Molecular Weight	308.59 g/mol	[1][3]
Appearance	White solid powder	[2][3]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][3]
Storage	Desiccate at room temperature or -20°C	[1][2]

Mechanism of Action and Pharmacology

WAY-161503 acts as a potent agonist at the 5-HT2C receptor.[1] It displays selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B.[5][6] Activation of the 5-HT2C receptor by WAY-161503 stimulates intracellular signaling pathways, including the mobilization of intracellular calcium and the formation of inositol phosphate.[5][6]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of WAY-161503 for various serotonin receptors. The compound demonstrates a high affinity for the human 5-HT2C receptor.



Receptor Subtype	Radioligand	Kı (nM)	Reference
Human 5-HT2C	[1251]DOI (agonist)	3.3 ± 0.9	[5][6]
Human 5-HT2C	[³H]Mesulergine (antagonist)	32 ± 6	[5][6]
Human 5-HT2A	[¹²⁵ I]DOI	18	[5][6]
Human 5-HT2B	[³H]5-HT	60	[5][6]

Functional Activity

Functional assays in cell lines expressing human 5-HT2 receptors confirm the agonistic properties of WAY-161503. It acts as a full agonist at the 5-HT2C receptor.



Assay	Receptor Subtype	EC ₅₀ (nM)	Efficacy (E _{max})	Reference
[³H]Inositol Phosphate Formation	Human 5-HT2C	8.5	Full agonist	[5][6]
Calcium Mobilization	Human 5-HT2C	0.8	Full agonist	[5][6]
[³H]Inositol Phosphate Formation	Human 5-HT2B	6.9	Agonist	[5][6]
Calcium Mobilization	Human 5-HT2B	1.8	Agonist	[5][6]
[³H]Inositol Phosphate Formation	Human 5-HT2A	802	Weak partial agonist	[5][6]
Calcium Mobilization	Human 5-HT2A	7	Potent	[5][6]
Arachidonic Acid Release	Human 5-HT2C	38	77%	[5][6]

In Vivo Studies and Effects

WAY-161503 has been investigated in various animal models, demonstrating effects consistent with 5-HT2C receptor activation, such as antidepressant-like and anorectic effects.[1][5]

Anorectic Effects

WAY-161503 produces a dose-dependent decrease in food intake in several rodent models of obesity.



Animal Model	Effect	ED50 (mg/kg)	Reference
24h fasted normal Sprague-Dawley rats	Decrease in 2-h food intake	1.9	[5]
Diet-induced obese mice	Decrease in 2-h food intake	6.8	[5]
Obese Zucker rats	Decrease in 2-h food intake	0.73	[5]

Chronic administration has been shown to decrease food intake and attenuate body weight gain without the development of tolerance to its anorectic effects.[5] The reduction in food intake can be reversed by the 5-HT2C receptor antagonist SB-242084.[5]

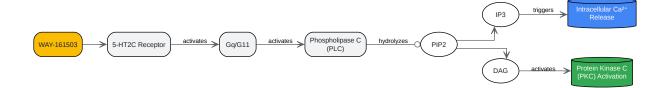
Neuronal Activity

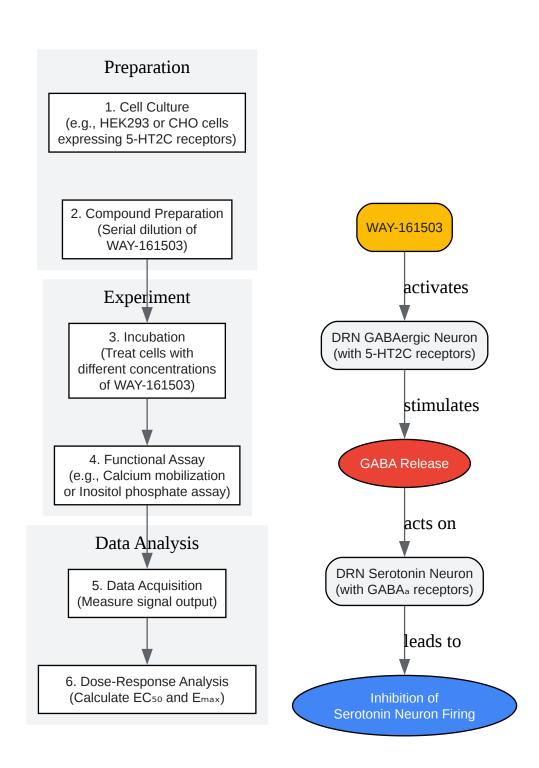
In vivo electrophysiology studies have shown that WAY-161503 inhibits the firing of serotonin neurons in the dorsal raphe nucleus (DRN).[7][8] This inhibitory effect is mediated by the activation of GABAergic interneurons.[7][8][9]

Signaling Pathways and Experimental Workflows

The activation of 5-HT2C receptors by WAY-161503 initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).









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References

- 1. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 2. WAY 161503 hydrochloride | CAS:276695-22-8 | Potent, selective 5-HT2C agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apexbt.com [apexbt.com]
- 4. GSRS [precision.fda.gov]
- 5. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism PMC [pmc.ncbi.nlm.nih.gov]
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